2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Description
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a hexahydropyridoindole derivative characterized by a benzyl substituent at position 2 and a dihydrochloride salt formulation. Its molecular formula is C₁₈H₂₂Cl₂N₂, with a molecular weight of 337.30 g/mol (CAS: 2205384-59-2) . Structurally, it belongs to the pyridoindole family, which combines a piperidine ring fused with an indole moiety.
Properties
IUPAC Name |
2-benzyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.2ClH/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18;;/h1-9,16,18-19H,10-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJNVDNHUDYCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1NC3=CC=CC=C23)CC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The core scaffold of 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is typically constructed via Fischer indole synthesis , which involves the acid-catalyzed rearrangement of arylhydrazones derived from aryl hydrazines and cyclic ketones or aldehydes. This approach is well-documented for generating tetrahydro-γ-carbolines and related fused heterocycles with high regioselectivity and moderate to high yields (22–95%).
The general steps include:
- Formation of arylhydrazone intermediate from arylhydrazine and a suitable ketone (e.g., Boc-protected 4-piperidone).
- Acid-catalyzed rearrangement and cyclization under heating to form the fused pyridoindole scaffold.
- Subsequent modifications such as benzylation and salt formation (dihydrochloride) to yield the target compound.
Specific Synthetic Routes and Conditions
Fischer Indole Synthesis and Cyclization
- The Fischer indole synthesis is performed by reacting arylhydrazines with cyclic ketones under acidic conditions such as ethanol/HCl or ethanol/2,4,6-trichloro-1,3,5-triazine.
- Electron-poor hydrazines may require more forcing conditions, for example, using trifluoroboron etherate complexes to facilitate rearrangement and cyclization.
- The reaction proceeds via a-sigmatropic rearrangement of the enehydrazine form, followed by cyclization and elimination of ammonia.
Benzylation and Protection/Deprotection Steps
- Benzylation of the nitrogen or carbon centers is achieved using benzyl halides or benzophenone imine intermediates.
- Catalysts such as palladium complexes (e.g., Pd2(dba)3) and bases like sodium tert-butoxide or amine bases (triethylamine, N,N′-diisopropylethylamine, DMAP) facilitate these transformations.
- Protective groups such as benzyloxycarbonyl (Cbz) may be introduced and later removed by catalytic hydrogenation over palladium on carbon or by treatment with Lewis acids like boron tris(trifluoroacetate).
Salt Formation: Dihydrochloride Preparation
- The free base form of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.
- This step is typically performed by dissolving the free base in an appropriate solvent and adding HCl gas or hydrochloric acid solution under controlled conditions.
Alternative Methods and Optimization
- Variations in base choice (e.g., DBN, DBU, DABCO) and solvents (DMAC, diglyme) have been explored to optimize yields and reaction times.
- Use of milder bases and lower molar equivalents of vinyl pyridine derivatives in related carboline syntheses reduces by-product formation and improves purity.
- Advanced catalytic systems and modified organometallic reagents (e.g., wBuMgCl/MeLi mixtures) can increase yields up to 80-85% and produce colorless maleate salts as intermediates.
Data Table: Summary of Key Preparation Parameters
Detailed Research Findings
Fischer Indole Synthesis Mechanism: The reaction proceeds through the formation of an enehydrazine intermediate that undergoes a-sigmatropic rearrangement, followed by cyclization and ammonia elimination, leading to the fused heterocyclic system.
Stereochemical Considerations: For 1-methyl substituted γ-carbolines, racemization can occur due to acidic allylic protons enabling an enamine–imine equilibrium during synthesis. Enantioenriched compounds require chiral separation techniques.
Catalytic Systems: Palladium-catalyzed benzylation and hydrogenation steps are critical for efficient synthesis and deprotection. The choice of ligand and base affects the reaction rate and yield.
Yield Optimization: Use of modified Grignard reagents (e.g., «BuMe2MgLi) and controlled equivalents of vinyl pyridine derivatives enhance yield and purity of intermediates, which is relevant for related carboline derivatives.
Purification: Crystallization is employed to remove by-products formed during vinyl pyridine elimination steps, ensuring high purity of intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been studied for its potential biological activities, such as its effects on enzyme inhibition and receptor binding.
Medicine: In the field of medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating various diseases, including neurological disorders and inflammation.
Industry: In industry, this compound can be used in the development of new materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, such as in the production of advanced materials and drug formulations.
Mechanism of Action
The mechanism by which 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridoindole derivatives exhibit diverse pharmacological profiles depending on substituents, stereochemistry, and salt forms. Below is a detailed comparison of 2-benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Pyridoindole Derivatives
Key Structural-Activity Relationships (SARs):
Substituent Position and Configuration :
- The cis-configuration at positions 4a and 9b (e.g., in stobadine) enhances antioxidant activity by stabilizing radical-scavenging interactions .
- Electron-donating groups (e.g., methoxy at position 8 in SMe1EC2) improve neuroprotection and MAO-B inhibition .
- Benzyl or fluorobenzoyl groups at position 2 (as in the target compound and 5k) modulate receptor affinity, though bulky substituents may reduce metabolic stability .
Pharmacokinetic Differences: Stobadine’s low oral bioavailability (19.7%) contrasts with its high brain uptake, suggesting utility in CNS disorders despite absorption limitations . No pharmacokinetic data are available for the 2-benzyl derivative, but its saturated structure may confer slower metabolism compared to unsaturated analogs .
Toxicity Profiles: Stobadine and its analogs show low reproductive toxicity in rats, even at high doses .
Biological Activity
2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (CAS Number: 2205384-59-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H22Cl2N
- Molecular Weight: 337.3 g/mol
- Structure: The compound features a hexahydro-pyridoindole core with a benzyl substituent that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities including antioxidant properties and potential therapeutic effects against various diseases.
Antioxidant Activity
A study highlighted the compound's efficacy as a reactive oxygen species (ROS) scavenger. It demonstrated protective effects against glyco-oxidative damage in vitro, particularly in models simulating diabetic complications. The antioxidant activity is attributed to the indole nitrogen center's ability to donate electrons and neutralize free radicals .
The biological activity of this compound can be summarized as follows:
- Aldose Reductase Inhibition :
- Antioxidant Mechanism :
Case Studies and Experimental Findings
Pharmacological Implications
The pharmacological implications of this compound are broad:
- Diabetes Management : Given its role in inhibiting aldose reductase and its antioxidant properties, it may be beneficial in managing diabetes-related complications.
- Potential Neuroprotective Effects : The ability to scavenge ROS suggests that it could have neuroprotective effects in conditions characterized by oxidative stress.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, solvent polarity, and reaction time. For example, a fractional factorial design can identify critical factors affecting yield and purity, reducing the number of trials by 50–70% compared to one-factor-at-a-time approaches . Statistical validation (e.g., ANOVA) ensures robustness, and response surface methodology (RSM) can optimize nonlinear relationships between variables.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multi-modal spectroscopic techniques :
- NMR (1H/13C, 2D-COSY/HSQC) to confirm backbone connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) for absolute configuration determination.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereoisomers, requiring recrystallization or chromatographic purification .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Hygroscopic intermediates : Store under inert atmosphere (argon) with desiccants.
- Reactive chlorides : Use anhydrous conditions and corrosion-resistant reactors (e.g., Hastelloy).
- Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services to comply with EPA/DOT regulations .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations (DFT, MP2) predict reaction pathways and transition states. For example, calculate activation energies for benzyl group substitution to prioritize viable synthetic routes .
- Molecular dynamics (MD) simulations model solvent effects and intermediate stability. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., KNIME) to automate parameter screening .
- Machine learning (e.g., graph neural networks) trains on reaction databases to predict regioselectivity or side products .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays (e.g., cAMP modulation).
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .
- Statistical meta-analysis : Apply Bayesian hierarchical models to reconcile heterogeneous datasets, weighting studies by sample size and experimental rigor .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Critical quality attributes (CQAs) : Define tolerances for impurities (e.g., ≤0.15% by HPLC) and enforce them via control charts (e.g., Shewhart charts) .
- Scale-down models : Use microreactors to simulate mass/heat transfer limitations observed at pilot-plant scale .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing inconsistent biological activity data?
- Methodological Answer :
- Robust regression (e.g., Huber loss) minimizes outlier influence in dose-response curves.
- Resampling techniques (bootstrapping, cross-validation) quantify uncertainty in IC50/EC50 values.
- Multivariate analysis (PCA, PLS) identifies latent variables (e.g., solvent polarity, cell passage number) contributing to variability .
Q. How to design a rigorous structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize 10–15 analogs with modifications to the benzyl group, pyrido-indole core, and chloride counterion.
- Free-Wilson vs. Hansch analysis : Use Free-Wilson for discrete substituent effects and Hansch for physicochemical parameter correlations (e.g., logP, polar surface area).
- QSAR validation : Apply leave-one-out (LOO) cross-validation and external test sets (≥20% of data) to avoid overfitting .
Ethical & Compliance Considerations
Q. What documentation standards ensure reproducibility in academic studies involving this compound?
- Methodological Answer :
- Electronic lab notebooks (ELNs) : Use platforms like LabArchives to timestamp raw data (spectra, chromatograms) and protocol revisions.
- FAIR principles : Annotate datasets with unique identifiers (InChIKey, DOI) and metadata (e.g., NMR solvent, probe temperature) for public repositories like PubChem .
- MIAME compliance : For biological studies, adhere to Minimum Information About a Medicinal Chemistry Experiment guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
